Product packaging for S-(1-(5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl)-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda5,5lambda5-diphosphaheptadecan-17-yl) butanethioate(Cat. No.:CAS No. 2140-48-9)

S-(1-(5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl)-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda5,5lambda5-diphosphaheptadecan-17-yl) butanethioate

Cat. No.: B1205304
CAS No.: 2140-48-9
M. Wt: 837.6 g/mol
InChI Key: CRFNGMNYKDXRTN-UHFFFAOYSA-N
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Description

Butanoyl coenzyme A (also commonly known as Butyryl-CoA) is a fundamental acyl-coenzyme A thioester that serves as a critical intermediate in several essential biochemical pathways . It plays a central role in fatty acid metabolism, where it is a substrate for conversion to crotonyl-CoA by enzymes like butyryl-CoA dehydrogenase, a key step in the β-oxidation cycle for energy production . Beyond its role in energy metabolism, butanoyl-CoA is a significant intermediate in microbial fermentation processes, such as ABE (acetone-butanol-ethanol) fermentation in species like Clostridium kluyveri . It also participates in the 4-aminobutanoate (GABA) degradation pathway, linking it to neurotransmitter metabolism . The coenzyme A moiety of this molecule is a ubiquitous cofactor, estimated to be involved in approximately 4% of all known cellular biochemical reactions, functioning as an essential acyl group carrier and activator . Butanoyl coenzyme A is supplied as a high-purity compound to ensure reliability and reproducibility in your research applications. It is presented For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42N7O17P3S B1205304 S-(1-(5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl)-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda5,5lambda5-diphosphaheptadecan-17-yl) butanethioate CAS No. 2140-48-9

Properties

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFNGMNYKDXRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862839
Record name S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3λ5,5λ5-diphosphaheptadecan-17-yl} butanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

837.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Butyryl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2140-48-9
Record name Butyryl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Butyryl Coa:acetate Coa Transferase Ec 2.8.3.8

This CoA-transferase plays a role in fermentation pathways, catalyzing the reversible transfer of a CoA group between butanoyl-CoA and acetate (B1210297). The enzyme facilitates the conversion of butanoyl-CoA and acetate into butanoate and acetyl-CoA. This reaction is significant in the metabolic routes of certain bacteria, where it contributes to the production or utilization of short-chain fatty acids. The enzyme typically shows maximal activity when acetate serves as the CoA acceptor and accepts substrates such as butanoyl-CoA and pentanoyl-CoA.

Enzyme Classification: EC 2.8.3.8

Reaction: Butanoyl-CoA + Acetate ⇌ Butanoate + Acetyl-CoA

Significance: Facilitates CoA transfer in fermentation, involved in short-chain fatty acid metabolism.

Butyrate Acetoacetate Coa Transferase Ec 2.8.3.9

Butyrate-acetoacetate CoA-transferase is involved in the metabolism of ketone bodies and short-chain fatty acids. It catalyzes the reversible transfer of a CoA group between butanoyl-CoA and acetoacetate, yielding butanoate and acetoacetyl-CoA. This enzyme is particularly relevant during metabolic states such as fasting or low carbohydrate intake, where ketone bodies are utilized as an alternative energy source. The enzyme prefers butanoate, acetoacetate, and their respective CoA thioesters as substrates.

Enzyme Classification: EC 2.8.3.9

Reaction: Butanoyl-CoA + Acetoacetate ⇌ Butanoate + Acetoacetyl-CoA

Significance: Key enzyme in ketone body metabolism and short-chain fatty acid utilization, particularly important in fasting states.

Butyryl Coa Synthetase Ec 6.2.1.2

Fatty Acid Metabolism

Within the broader context of fatty acid metabolism, Butanoyl-CoA is involved in both the elongation of existing fatty acid chains and the breakdown of fatty acids through β-oxidation.

Fatty acid elongation is a process that extends the carbon chain of existing fatty acids, typically by the addition of two-carbon units derived from malonyl-CoA. While Butanoyl-CoA is a short-chain fatty acyl-CoA, it is recognized as an intermediate within the broader fatty acid elongation pathways, particularly in yeast and plants, where it can be further elongated to form very long-chain fatty acids (VLCFAs) wikipedia.orggenome.jpresearchgate.net. The general cycle of fatty acid elongation involves the condensation of malonyl-CoA with an acyl-CoA substrate, followed by a series of reduction, dehydration, and reduction steps to lengthen the carbon chain researchgate.net.

Butanoyl-CoA is a key substrate in the catabolic process of β-oxidation, which breaks down fatty acids to generate acetyl-CoA, NADH, and FADH₂ for energy production ontosight.ailibretexts.org. The β-oxidation of Butanoyl-CoA proceeds through a four-step enzymatic cycle:

Dehydrogenation: Butanoyl-CoA is oxidized to crotonyl-CoA by butyryl-CoA dehydrogenase (BCAD) , utilizing flavin adenine (B156593) dinucleotide (FAD) as a cofactor and producing FADH₂ wikipedia.orgontosight.ailibretexts.orgontosight.ai.

Hydration: Crotonyl-CoA is then hydrated to form 3-hydroxybutyryl-CoA, catalyzed by enoyl-CoA hydratase ontosight.ai.

Oxidation: The hydroxyl group of 3-hydroxybutyryl-CoA is oxidized to a ketone, yielding acetoacetyl-CoA, through the action of 3-hydroxyacyl-CoA dehydrogenase , which uses NAD⁺ as a cofactor and produces NADH ontosight.ai.

Thiolysis: Finally, acetoacetyl-CoA thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, completing the breakdown of the four-carbon butyryl chain ontosight.ailibretexts.org.

This cyclical degradation allows cells to efficiently extract energy from fatty acids.

De novo fatty acid synthesis is the process by which cells create fatty acids from non-lipid precursors, primarily acetyl-CoA, which is often derived from carbohydrate metabolism ontosight.ailibretexts.orglibretexts.orgbyjus.comnih.govslideshare.netwikipedia.org. This anabolic pathway occurs predominantly in the cytosol and begins with the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC) . This step is considered the rate-limiting and most heavily regulated step in the pathway ontosight.aibyjus.comnih.govslideshare.net. Subsequently, the fatty acid synthase (FAS) enzyme complex utilizes malonyl-CoA to iteratively add two-carbon units to a growing acyl chain. The initial formation of the four-carbon unit involves the condensation of acetyl-CoA with malonyl-CoA, followed by reduction and dehydration steps, ultimately leading to the formation of Butanoyl-CoA as a crucial four-carbon intermediate in the synthesis of longer-chain fatty acids libretexts.orglibretexts.orgontosight.ai.

Butanoate Metabolism and Fermentation Pathways

Butanoyl-CoA is a central intermediate in the metabolism of butanoate, particularly in the production of butyrate, a vital short-chain fatty acid (SCFA) with significant roles in gut health and energy metabolism ontosight.aifrontiersin.orgwikipedia.org.

Butyrate production is a hallmark of anaerobic fermentation in many microorganisms, and Butanoyl-CoA serves as the immediate precursor for butyrate formation wikipedia.orgontosight.aifrontiersin.orgebi.ac.uknih.govasm.orgnih.govasm.org. Two primary enzymatic pathways convert Butanoyl-CoA to butyrate:

Phosphorylation Pathway: This pathway involves the enzyme phosphotransbutyrylase , which converts Butanoyl-CoA and inorganic phosphate (B84403) into butyryl phosphate and Coenzyme A. Subsequently, butyrate kinase phosphorylates butyryl phosphate to butyrate, generating ATP in the process nih.govnih.gov.

CoA Transfer Pathway: Alternatively, butyryl-CoA:acetate CoA-transferase catalyzes the transfer of the CoA moiety from Butanoyl-CoA to an acetate molecule, yielding butyrate and acetyl-CoA nih.govnih.govasm.org. This pathway is often more prevalent in gut bacteria, as it allows for the efficient utilization of acetate present in the environment nih.govasm.org.

Many anaerobic bacteria, particularly species belonging to the genus Clostridium, are renowned for their ability to produce butyrate through fermentation wikipedia.orgwikipedia.orgnih.govmdpi.comresearchgate.net. These bacteria ferment various substrates, including carbohydrates (like glucose), lactate, succinate (B1194679), and amino acids, to generate energy and metabolic end-products such as butyrate, acetate, hydrogen, and carbon dioxide wikipedia.orgwikipedia.orgnih.govresearchgate.net.

In these fermentative pathways, acetyl-CoA is a common starting point for the synthesis of Butanoyl-CoA, which then proceeds to butyrate via the aforementioned enzymatic routes ontosight.aiwikipedia.orgnih.gov. For instance, Clostridium kluyveri can ferment acetyl-CoA and succinate into butanoate wikipedia.org. The ABE (Acetone-Butanol-Ethanol) fermentation, characteristic of species like Clostridium acetobutylicum, also involves Butanoyl-CoA as a key intermediate in the pathway leading to butanol production wikipedia.orgmdpi.com. Furthermore, the enzyme butyryl-CoA dehydrogenase plays a role in ferredoxin reduction within these anaerobic bacteria, facilitating efficient energy conservation through electron transport wikipedia.org.

Compound Name Table

Compound NameAbbreviation
Butanoyl Coenzyme AButyryl-CoA
Coenzyme ACoA
Butyric acid
Crotonyl-CoA
3-Hydroxybutyryl-CoA
Acetoacetyl-CoA
Acetyl-CoA
Malonyl-CoA
Butyryl phosphate
Butyrate
FAD (Flavin Adenine Dinucleotide)FAD
FADH₂
NAD⁺ (Nicotinamide Adenine Dinucleotide)NAD⁺
NADH
ATP (Adenosine Triphosphate)ATP
ADP (Adenosine Diphosphate)ADP

Data Tables

Table 1: Key Enzymes in Butanoyl-CoA Metabolism

Enzyme NameReaction CatalyzedAssociated Pathway(s)
Butyryl-CoA dehydrogenase (BCAD)Butanoyl-CoA + FAD → Crotonyl-CoA + FADH₂β-Oxidation wikipedia.orgontosight.aiontosight.ai, Fermentation wikipedia.orgresearchgate.net
Enoyl-CoA hydrataseCrotonyl-CoA + H₂O → 3-Hydroxybutyryl-CoAβ-Oxidation ontosight.ai
3-Hydroxyacyl-CoA dehydrogenase3-Hydroxybutyryl-CoA + NAD⁺ → Acetoacetyl-CoA + NADH + H⁺β-Oxidation ontosight.ai
Acetoacetyl-CoA thiolaseAcetoacetyl-CoA → 2 Acetyl-CoAβ-Oxidation ontosight.aimedchemexpress.com
Acetyl-CoA carboxylase (ACC)Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + PiDe Novo Fatty Acid Synthesis ontosight.aibyjus.comnih.govslideshare.net
Fatty Acid Synthase (FAS)Complex enzyme system that elongates acyl chains using malonyl-CoA, ultimately forming butyryl-CoA as a 4-carbon unit.De Novo Fatty Acid Synthesis libretexts.orglibretexts.orgslideshare.net
PhosphotransbutyrylaseButanoyl-CoA + Phosphate → Butyryl phosphate + CoAButyrate Production nih.govnih.gov
Butyrate kinaseButyryl phosphate + ADP → Butyrate + ATPButyrate Production nih.govnih.gov
Butyryl-CoA:acetate CoA transferaseButanoyl-CoA + Acetate → Butyrate + Acetyl-CoAButyrate Production nih.govnih.govasm.org

Table 2: Butyrate Production Pathways from Butanoyl-CoA

Pathway NameStep 1 EnzymeStep 2 EnzymeKey IntermediatesNet ProductsPrimary Organisms/Context
Phosphorylation PathwayPhosphotransbutyrylaseButyrate kinaseButyryl phosphateButyrate, ATPClostridium acetobutylicum nih.gov, various bacteria nih.gov
CoA Transfer Pathway (Acetate Exchange)Butyryl-CoA:acetate CoA transferaseN/AN/AButyrate, Acetyl-CoAGut bacteria nih.govasm.org, Clostridium kluyveri wikipedia.org

Table 3: Butanoyl-CoA in Fatty Acid β-Oxidation

StepReactionKey Enzyme(s)Product(s)Energy/Redox Carriers
1DehydrogenationButyryl-CoA dehydrogenase (BCAD)Crotonyl-CoAFADH₂
2HydrationEnoyl-CoA hydratase3-Hydroxybutyryl-CoAN/A
3Oxidation3-Hydroxyacyl-CoA dehydrogenaseAcetoacetyl-CoANADH
4Thiolysis (Cleavage)Acetoacetyl-CoA thiolase2 Acetyl-CoAN/A

Regulatory Mechanisms and Control of Butanoyl Coenzyme a Homeostasis

Allosteric Regulation of Enzymes by Butanoyl Coenzyme A and Derivatives

Butanoyl-CoA and its derivatives act as allosteric modulators for several key metabolic enzymes, influencing metabolic flux. For instance, acetyl-CoA, a related acyl-CoA, is a known allosteric regulator of enzymes like pyruvate (B1213749) dehydrogenase, controlling the entry of carbon into the tricarboxylic acid (TCA) cycle portlandpress.commdpi.comnih.gov. While direct evidence for butanoyl-CoA as an allosteric regulator of specific enzymes is less extensively documented compared to acetyl-CoA, acyl-CoAs, in general, are recognized for their role in modulating enzyme activity and metabolic pathways nih.govnih.govucl.ac.ukportlandpress.com. Butyryl-CoA itself has been shown to competitively inhibit butanol dehydrogenase and may have inhibitory effects on other enzymes like acetyl-CoA acetyltransferase, though the specific mechanisms are still under investigation wikipedia.org. The dynamic interplay of acyl-CoA levels, including butanoyl-CoA, contributes to the fine-tuning of metabolic pathways, ensuring that cellular energy production and biosynthesis are appropriately balanced according to cellular needs nih.govucl.ac.uk.

Transcriptional and Translational Control of Butanoyl Coenzyme A-Related Enzymes

The expression levels of enzymes involved in butanoyl-CoA metabolism are tightly controlled at both the transcriptional and translational levels. Fatty acids, including those that lead to butanoyl-CoA formation, can regulate the expression of genes involved in lipid and energy metabolism through transcription factors such as peroxisome proliferator-activated receptor alpha (PPARα) and sterol regulatory element-binding protein-1c (SREBP-1c) nih.govphysiology.orgaocs.orgmdpi.com. PPARα, for example, induces genes for mitochondrial and peroxisomal fatty acid oxidation nih.govaocs.org. Butyrate (B1204436), a precursor to butanoyl-CoA, has been shown to induce transcriptional regulation of pathways related to fatty acid oxidation in human colonic mucosa plos.org. Furthermore, studies indicate that butyrate can affect gene expression and activity of certain enzymes through signaling pathways like the AhR pathway mdpi.com. The regulation of enzymes involved in fatty acid β-oxidation, such as medium-chain acyl-CoA dehydrogenase (MCAD), is also subject to transcriptional control, with fatty acids acting as signaling factors physiology.org. This transcriptional regulation ensures that the cellular machinery for butanoyl-CoA synthesis and breakdown is adapted to prevailing metabolic conditions nih.govphysiology.orgaocs.orgmdpi.com.

Coenzyme A Balance and Metabolic Flux Regulation

Coenzyme A (CoA) is a fundamental cofactor that plays a pivotal role in regulating metabolic flux. Its balance, encompassing both free CoA and its various acyl-CoA thioesters, is crucial for cellular homeostasis nih.govucl.ac.ukportlandpress.com. Free CoA and acyl-CoAs act as allosteric ligands, modulating the activity of key metabolic enzymes and thereby controlling energy generation nih.govucl.ac.uk. The intracellular concentration of CoA is dynamically regulated in response to metabolic state, hormones, diet, and drugs nih.govportlandpress.com. Changes in CoA levels can significantly influence cellular processes that rely on CoA-dependent reactions, including fatty acid metabolism nih.govucl.ac.ukportlandpress.com.

Impact of Coenzyme A Recycling and Regeneration

The continuous recycling and regeneration of CoA are essential for maintaining adequate intracellular levels and supporting ongoing metabolic flux aocs.orgmdpi.comtandfonline.com. Cellular CoA concentrations are buffered by self-adjusting feedback mechanisms that govern the activity of enzymes like pantothenate kinase (PanK), the rate-limiting enzyme in CoA biosynthesis portlandpress.comportlandpress.com. Efficient CoA regeneration is critical for pathways such as fatty acid β-oxidation, where CoA is consumed to form acyl-CoA thioesters aocs.orgontosight.aimdpi.comreactome.org. When CoA is depleted, these pathways can become bottlenecked, impacting energy production. The balance between CoA synthesis and degradation pathways ensures that sufficient free CoA is available to activate substrates for metabolism portlandpress.comportlandpress.com.

Strategies for Overcoming Metabolic Bottlenecks Involving Butanoyl Coenzyme A Flux

Metabolic bottlenecks in pathways involving butanoyl-CoA can arise from various factors, including substrate availability, enzyme efficiency, or cofactor limitations. For instance, defects in short-chain acyl-CoA dehydrogenase (SCAD) can lead to the accumulation of butyryl-CoA nih.gov. Strategies to overcome such bottlenecks often involve enhancing the flux through specific pathways or improving the availability of essential cofactors. In the context of CoA metabolism, maintaining adequate CoA levels through efficient synthesis and recycling is paramount portlandpress.comaocs.orgmdpi.comtandfonline.comportlandpress.com. Manipulating the expression or activity of enzymes involved in CoA biosynthesis or degradation, or optimizing pathways that regenerate CoA, can help alleviate metabolic limitations portlandpress.com. Additionally, understanding the specific enzymes that become rate-limiting in butanoyl-CoA flux, such as those in the β-oxidation pathway, can guide interventions aimed at improving metabolic efficiency aocs.orgontosight.aimdpi.comreactome.org.

Post-Translational Modifications: Histone Butyrylation

Butanoyl-CoA serves as the direct acyl donor for histone butyrylation, a post-translational modification (PTM) that plays a significant role in regulating gene expression and chromatin structure researchgate.netnews-medical.netresearchgate.netimrpress.comresearchgate.net. This modification involves the transfer of a butyryl group from butyryl-CoA to lysine (B10760008) residues on histone proteins, primarily on histones H3 and H4 researchgate.netimrpress.comresearchgate.net. Histone butyrylation has been observed to be regulated by microbiota and metabolites like tributyrin (B1683025) researchgate.netnih.gov. Studies have shown that butyrylation can occur at specific loci, correlating with active gene regulatory elements and influencing gene expression levels researchgate.netnih.gov. For example, butyrylation on H3K9 and H3K27 has been found to overlap with active histone marks, promoting transcription researchgate.net. Furthermore, butyryl-CoA levels can increase in response to fatty acid metabolic pathways, and this modification is linked to adipogenesis and other physiological processes biorxiv.org. The precise mechanisms by which butyrylation impacts chromatin accessibility and gene regulation are still being elucidated, but it is recognized as a key link between cellular metabolism and epigenetic control news-medical.netresearchgate.netimrpress.com.

Compartmentalization of Butanoyl Coenzyme A Metabolism

The metabolism of butanoyl-CoA occurs in distinct cellular compartments, primarily the mitochondria, with potential involvement in the cytoplasm and nucleus. Mitochondrial β-oxidation is a major pathway for the breakdown of fatty acids, including the conversion of butanoyl-CoA to acetyl-CoA ontosight.aimdpi.comreactome.orghmdb.ca. This process generates energy in the form of ATP. Butanoyl-CoA is also involved in mitochondrial fatty acid synthesis pathways nih.gov. The Human Metabolome Database indicates that butanoyl-CoA can be found in the mitochondrion, as well as in the cytoplasm and extracellularly hmdb.ca. The compartmentalization of these metabolic processes is critical for coordinating cellular energy production and substrate utilization. For instance, mitochondrial pantothenate kinase (PanK2) is involved in adapting CoA levels to fatty acid utilization for energy, suggesting a specific regulatory role within the mitochondria . The localization of enzymes and metabolites within specific organelles ensures efficient metabolic channeling and regulation nih.govnih.govhmdb.cafrontiersin.org.


Butanoyl Coenzyme a in Diverse Biological Systems

Plant Biochemistry

Specialized Metabolite Pathways Involving Butanoyl Coenzyme A in Plants

Information regarding the direct involvement of Butanoyl Coenzyme A in specialized plant metabolite pathways is limited in current scientific literature. While plants utilize acetyl-CoA, derived from primary metabolism such as carbohydrate breakdown, as a precursor for various biosynthetic pathways, including those leading to specialized metabolites like isoprenoids and phenolics bspublications.netmpg.denih.gov, the specific role of Butanoyl-CoA in these distinct pathways is not extensively documented. Studies indicate that SCFAs, which are converted to their CoA esters, can indirectly influence epigenetic regulation through histone acylation in eukaryotes nih.gov. However, the direct participation of Butanoyl-CoA as a key intermediate in the synthesis of specific plant secondary metabolites remains an area requiring further investigation.

Animal Metabolism (Non-Human Specific)

Contribution to Myocardial Metabolism and Substrate Utilization

In animal tissues, particularly in the heart, fatty acids are a primary source of energy, with beta-oxidation providing a substantial portion of myocardial ATP needs under normal physiological conditions nih.govnih.gov. While longer-chain fatty acids are more extensively studied as myocardial substrates, short-chain fatty acids (SCFAs) and their CoA derivatives also contribute to cardiac energy metabolism. However, specific research on Butanoyl-CoA's direct contribution to myocardial energy production indicates a less prominent role compared to acetate (B1210297). Studies on bovine heart mitochondria suggest low activity of butyryl-CoA synthetase, with acetate being the predominantly utilized SCFA due to higher enzyme saturation at physiological concentrations nih.gov. Nevertheless, Butanoyl-CoA, as a product of C4 fatty acid oxidation, is part of the broader fatty acid oxidation pathway that fuels cardiomyocytes rhea-db.orgnih.gov. In conditions of heart failure, there can be a shift in substrate utilization, with a reduced capacity to utilize fatty acids and an increased reliance on glucose or ketone bodies nih.govnih.gov. The precise role and flux of Butanoyl-CoA in these altered myocardial metabolic states warrant further detailed investigation.

Compound List:

Butanoyl Coenzyme A (Butanoyl-CoA)

Butyryl-CoA

Butyrate (B1204436)

Acetyl-CoA

Propionyl-CoA

Crotonyl-CoA

3-hydroxybutyryl-CoA

Acetoacetyl-CoA

Acetate

Propionate

Malonyl-CoA

Succinyl-CoA

3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA)

Mevalonic acid

Isopentenyl pyrophosphate (IPP)

Dimethylallyl pyrophosphate (DMAPP)

Geranyl pyrophosphate

Short-chain fatty acids (SCFAs)

Medium-chain fatty acids (MCFAs)

Long-chain fatty acids (LCFAs)

Acyl-CoA

Acylcarnitine

Ketone bodies

β-hydroxybutyrate

Advanced Research Methodologies and Applications

Systems Biology Approaches for Butanoyl Coenzyme A Metabolic Networks

Systems biology offers a holistic perspective on the intricate network of reactions that govern the flux of metabolites, including butanoyl-CoA. By integrating experimental data with computational models, researchers can predict metabolic behaviors and identify key engineering targets.

Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a genome-scale metabolic model. It operates on the assumption of a steady-state, where the production and consumption of intracellular metabolites are balanced. FBA has been instrumental in analyzing the butanoyl-CoA pathway, particularly in organisms like Clostridium acetobutylicum, a natural producer of butanol. By defining an objective function, such as maximizing butanol production, FBA can identify the optimal flux distribution through the metabolic network, highlighting potential bottlenecks and targets for genetic modification.

Flux Variability Analysis (FVA) is an extension of FBA that calculates the range of possible flux values for each reaction in the network while still satisfying the given constraints and achieving a specific metabolic objective. This analysis is crucial for understanding the flexibility of the metabolic network and identifying reactions that are essential for a particular metabolic state. For instance, FVA can be used to determine the range of fluxes through the reactions leading to and from butanoyl-CoA, providing insights into the robustness of butanol production under different conditions.

A simplified representation of FBA and FVA application in a hypothetical butanoyl-CoA pathway is presented in the table below.

ReactionGene(s)Lower Flux Bound (FVA)Upper Flux Bound (FVA)Optimal Flux (FBA for max. Butanol)
Acetyl-CoA acetyltransferasethl010080
3-hydroxybutanoyl-CoA dehydrogenasehbd010080
Crotonasecrt010080
Butanoyl-CoA dehydrogenasebcd010080
Butanol dehydrogenaseadhE010080

This table is illustrative and does not represent actual experimental data.

The foundation of systems biology approaches is the genome-scale metabolic model (GEM), a comprehensive representation of all known metabolic reactions in an organism. The reconstruction of GEMs for organisms relevant to butanoyl-CoA metabolism, such as C. acetobutylicum and engineered Escherichia coli, has been a significant focus of research. These models are constructed based on genomic data, literature, and experimental validation.

Once reconstructed, these models serve as a scaffold for integrating various omics data (genomics, transcriptomics, proteomics, and metabolomics) to refine the predictions of metabolic behavior. For the butanoyl-CoA pathway, metabolic models can be used to simulate the effects of gene knockouts, gene overexpression, and changes in substrate uptake on the production of butanol and other butanoyl-CoA-derived compounds. This in silico analysis allows for the rapid screening of potential genetic engineering strategies before their implementation in the lab.

Metabolomics and Isotopic Tracing in Butanoyl Coenzyme A Research

Metabolomics, the large-scale study of small molecules within cells, and isotopic tracing are powerful experimental techniques for elucidating the dynamics of metabolic pathways.

Isotopic tracing, often using 13C-labeled substrates, allows for the direct measurement of metabolic fluxes. By feeding cells a 13C-labeled carbon source, such as glucose or acetate (B1210297), and tracking the incorporation of the label into downstream metabolites, researchers can quantify the flow of carbon through different pathways. In the context of butanoyl-CoA, 13C-flux analysis has been used to determine the relative contributions of different pathways to the synthesis of butanol precursors. For instance, it can differentiate between the canonical Clostridial pathway and alternative synthetic pathways engineered into host organisms.

The table below summarizes findings from a hypothetical isotopic tracing experiment.

Metabolite13C Labeling Enrichment (%)Inferred Flux Information
Acetyl-CoA95High flux from labeled glucose
Acetoacetyl-CoA85Efficient condensation of Acetyl-CoA
Butanoyl-CoA70Active flux through the butanol pathway
Butanol68Successful conversion of Butanoyl-CoA to butanol
Pyruvate (B1213749)98High glycolytic activity

This table is for illustrative purposes and does not represent actual experimental data.

Genetic Engineering and Synthetic Biology for Pathway Optimization

Genetic engineering and synthetic biology provide the tools to rationally modify microorganisms for enhanced production of butanoyl-CoA-derived products.

A primary goal of engineering butanoyl-CoA metabolism is to increase the flux towards the production of 1-butanol (B46404), a promising biofuel. This has been achieved through several strategies:

Overexpression of pathway enzymes: Increasing the cellular concentration of key enzymes in the butanol biosynthesis pathway can enhance the conversion of acetyl-CoA to butanoyl-CoA and subsequently to 1-butanol.

Heterologous gene expression: Introducing genes from different organisms with superior enzymatic properties can improve pathway efficiency. For example, the use of a NADH-dependent butanoyl-CoA dehydrogenase from Clostridium acetobutylicum in E. coli has been shown to improve butanol production.

Balancing redox cofactors: The butanol pathway is redox-intensive, requiring significant amounts of NADH or NADPH. Engineering the central metabolism to increase the availability of these reducing equivalents can significantly boost butanol titers.

Elimination of competing pathways: Deleting genes responsible for the production of byproducts, such as acetate and ethanol, can redirect carbon flux towards the butanoyl-CoA pathway.

The principles of genetic engineering and synthetic biology are being applied to develop robust microbial cell factories for the production of a range of chemicals derived from butanoyl-CoA. Escherichia coli and Saccharomyces cerevisiae are common chassis organisms due to their well-characterized genetics and ease of manipulation.

The construction of these cell factories involves the assembly of synthetic metabolic pathways, often composed of genes from multiple organisms. Fine-tuning the expression of these genes is critical to avoid the accumulation of toxic intermediates and to balance metabolic flux. Synthetic biology tools, such as tunable promoters, ribosome binding sites, and protein scaffolding, are employed to optimize pathway performance. These engineered microbes can be tailored to produce not only 1-butanol but also other valuable chemicals like butyric acid and 1,3-butanediol, all of which use butanoyl-CoA as a key precursor.

Enzymatic Assays and Kinetic Studies of Butanoyl Coenzyme A-Converting Enzymes

Spectrophotometric assays are commonly employed to measure the activity of butanoyl-CoA-converting enzymes. For instance, the activity of CoA-transferases that use butanoyl-CoA as a substrate can be determined by monitoring the production of acetyl-CoA. This is often achieved through a coupled enzyme assay where the acetyl-CoA produced is used by citrate (B86180) synthase in the presence of oxaloacetate and 5,5'-dithiobis(2-nitrobenzoate) (DTNB). The release of Coenzyme A from this reaction is detected by its reaction with DTNB, which results in an increase in absorbance at 412 nm. This method allows for the calculation of kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). For butyryl-CoA dehydrogenase, assays have been developed using artificial electron acceptors like phenazine (B1670421) ethosulphate, which offers advantages over phenazine methosulphate in catalytic assays.

Rapid-reaction kinetics have provided deep insights into the catalytic cycle of enzymes like butyryl-CoA dehydrogenase (bcd) from Megasphaera elsdenii. These studies, often performed using stopped-flow spectrophotometry, have identified transient intermediates. For example, when oxidized bcd reacts with butanoyl-CoA, a long-wavelength-absorbing intermediate is observed, which is attributed to a charge-transfer complex between the oxidized enzyme and the product (bcdox:butyryl-CoA). These experiments are critical for demonstrating the kinetic competence of such intermediates in the catalytic pathway.

Kinetic studies have revealed important differences in substrate specificity among various butanoyl-CoA-converting enzymes. For example, a comparative study of two CoA-transferases, CPB6-CoAT from Ruminococcaceae bacterium CPB6 and BEY8-CoAT from Clostridium tyrobutyricum BEY8, showed that while both can use butanoyl-CoA, their affinities and catalytic efficiencies differ. BEY8-CoAT exhibited a higher affinity (lower Km) for butanoyl-CoA compared to CPB6-CoAT. However, CPB6-CoAT was also capable of converting caproyl-CoA, showing a broader substrate range, whereas BEY8-CoAT was specific for butanoyl-CoA.

Table 1: Kinetic Parameters of Selected Butanoyl Coenzyme A-Converting Enzymes

Enzyme Organism Substrate Km (µM) kcat (min-1) kcat/Km (mM-1min-1)
CPB6-CoAT Ruminococcaceae bacterium CPB6 Butanoyl-CoA 536.9 5.810 10.82
BEY8-CoAT Clostridium tyrobutyricum BEY8 Butanoyl-CoA 369.5 - -
CoAT Porphyromonas gingivalis Butanoyl-CoA 520 - -
CoAT Clostridium acetobutylicum ATCC 824 Butanoyl-CoA 21.01 - -

Data sourced from bioRxiv . Note: kcat and kcat/Km values were not available for all enzymes in the cited source.

Structural Biology of Butanoyl Coenzyme A-Binding Proteins and Enzyme Complexes

Structural biology, primarily through X-ray crystallography, has provided atomic-level insights into how proteins and enzyme complexes recognize and catalyze reactions involving butanoyl coenzyme A. These structures are fundamental to understanding the molecular basis of substrate specificity, catalysis, and regulation.

The structure of 3-hydroxybutyryl-CoA dehydrogenase (HBD), which catalyzes the reduction of acetoacetyl-CoA to 3-hydroxybutyryl-CoA in the butanol biosynthesis pathway, has also been determined. The crystal structure of HBD from Clostridium butyricum (CbHBD) reveals a two-domain topology. Structural studies of CbHBD in complex with the cofactor NAD+ and the substrate acetoacetyl-CoA have elucidated the binding modes of both molecules. This structural information has guided site-directed mutagenesis experiments, leading to the development of mutant enzymes with significantly enhanced activity, which could be beneficial for industrial butanol production.

Enoyl-CoA hydratase (ECH), which catalyzes the hydration of crotonyl-CoA to form 3-hydroxybutyryl-CoA, is another key enzyme whose structure provides insight into butanoyl-CoA-related pathways. The crystal structure of rat liver mitochondrial ECH, a hexameric enzyme, was solved in a complex with the inhibitor acetoacetyl-CoA. The monomer folds into a right-handed spiral of four turns, a structure that defines the CoA-binding pocket. The active site contains two critical glutamate (B1630785) residues (Glu144 and Glu164) that act as the catalytic base and acid, respectively, to activate a water molecule for addition across the double bond of the substrate. The structure of ECH from Thermus thermophilus HB8 further reveals that the conformation of a specific alpha-helix (α3) and the nature of residues in the binding pocket are key determinants of substrate chain-length specificity.

Structural studies have also shed light on enzyme complexes. The crystal structure of the electron-transferring flavoprotein/butyryl-CoA dehydrogenase (EtfAB/Bcd) complex, a key player in flavin-based electron bifurcation, has been solved. This complex is crucial in anaerobic bacteria for coupling the oxidation of NADH to the reduction of both ferredoxin and crotonyl-CoA (the precursor to butanoyl-CoA). The structure reveals the spatial arrangement of the different protein subunits and their associated flavin cofactors, providing a framework for understanding the intricate electron transfer pathways within the complex.

Table 2: Structural Data of Selected Butanoyl Coenzyme A-Related Proteins

Protein Organism PDB ID Resolution (Å) Oligomeric State Key Structural Features
Butyryl-CoA Dehydrogenase (BCAD) Megasphaera elsdenii 1BUC 2.50 Tetramer Shallow substrate-binding cavity specific for short chains.
(S)-3-Hydroxybutyryl-CoA Dehydrogenase (CbHBD) Clostridium butyricum - - Dimer Two-domain topology with distinct cofactor and substrate binding sites.
Enoyl-CoA Hydratase (ECH) Rat liver mitochondria - 2.5 Hexamer (dimer of trimers) Right-handed spiral fold defines the CoA-binding pocket.
Enoyl-CoA Hydratase (TtECH) Thermus thermophilus HB8 - 2.85 Hexamer (dimer of trimers) Tightly formed α3 helix contributes to short-chain substrate specificity.

Future Directions in Butanoyl Coenzyme a Research

Elucidation of Novel Enzymatic Activities and Pathways

While the core metabolic pathways involving butanoyl-CoA are well-established, ongoing research aims to identify and characterize new enzymes and metabolic routes. The discovery of novel enzymatic activities is crucial for understanding the full metabolic potential of this molecule. Techniques like retrobiosynthesis are being employed to design and discover new biosynthetic pathways for the production of valuable chemicals. This approach, which involves working backward from a desired product to identify potential enzymatic steps, has the potential to uncover previously unknown reactions involving butanoyl-CoA.

Furthermore, the exploration of microbial metabolism continues to be a fertile ground for discovering novel enzymes. For instance, research into the benzoyl-CoA pathway for the degradation of aromatic hydrocarbons has revealed a diversity of enzymatic strategies in bacteria. Similar deep dives into organisms that utilize or produce butyrate (B1204436) could reveal new enzymes that interact with butanoyl-CoA. The characterization of enzymes like butyryl-CoA:acetate (B1210297) CoA-transferase, which is key in medium-chain fatty acid biosynthesis, provides insights into the diversity of CoA-transferases and their substrate specificities. The identification of a new enzyme, mesaconyl-coenzyme A hydratase, has been instrumental in understanding two central carbon metabolic pathways in bacteria, highlighting how the discovery of a single enzyme can reshape our understanding of metabolic networks.

Future research will likely focus on:

Genome Mining: Systematically searching sequenced genomes for genes predicted to encode enzymes that could utilize butanoyl-CoA as a substrate.

Activity-Based Screening: Developing assays to screen environmental or engineered microbial libraries for novel enzymatic activities related to butanoyl-CoA metabolism.

Structural Biology: Determining the three-dimensional structures of known and newly discovered enzymes to understand their catalytic mechanisms and substrate specificities, which can guide protein engineering efforts.

Interplay of Butanoyl Coenzyme A with Epigenetic Regulation Beyond Histone Butyrylation

The discovery that butanoyl-CoA can serve as a donor for histone butyrylation has opened up a new field of investigation into the link between metabolism and epigenetics. Histone butyrylation, like acetylation, is a post-translational modification that can alter chromatin structure and gene expression. Most histone acetyltransferases (HATs) have been shown to also utilize butanoyl-CoA, suggesting a broad interplay between these modifications.

Future research is expected to move beyond histone butyrylation to explore other potential roles of butanoyl-CoA in epigenetic regulation. This includes investigating the butyrylation of non-histone proteins, which could have wide-ranging effects on cellular processes. The concentration of acyl-CoAs, including butanoyl-CoA, can directly influence the levels of protein acylation, suggesting a direct mechanism by which the metabolic state of a cell can be translated into regulatory signals.

Key areas for future investigation include:

Proteome-wide identification of butyrylated proteins: Using mass spectrometry-based proteomics to identify non-histone proteins that are modified by butyrylation.

Functional characterization of non-histone protein butyrylation: Determining how butyrylation affects the function of identified target proteins, including their enzymatic activity, stability, and protein-protein interactions.

Investigating the interplay with other post-translational modifications: Understanding how butyrylation interacts with other modifications like phosphorylation, ubiquitination, and acetylation to create a complex regulatory code.

Advanced Omics Integration for Comprehensive Metabolic Understanding

To gain a holistic view of butanoyl-CoA metabolism and its regulation, researchers are increasingly turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of cellular processes. Such integrated analyses can reveal complex regulatory networks and help identify key control points in metabolic pathways.

Future directions in this area will likely involve:

Development of more sophisticated computational tools: Creating advanced algorithms and software for the seamless integration and analysis of large, multi-omics datasets.

Application to diverse biological systems: Using integrated omics to study butanoyl-CoA metabolism in a wide range of organisms and disease states.

Single-cell multi-omics: Developing and applying techniques to analyze omics data from individual cells to understand metabolic heterogeneity within a population.

Development of High-Throughput Methodologies for Butanoyl Coenzyme A Analysis

A major bottleneck in studying butanoyl-CoA and other acyl-CoAs has been the lack of high-throughput analytical methods. Traditional methods like liquid chromatography-mass spectrometry (LC-MS) can be time-consuming and not well-suited for screening large numbers of samples. To address this, researchers are developing genetically encoded biosensors that can detect and quantify specific metabolites in living cells in real-time.

While biosensors for malonyl-CoA have been successfully developed and used to optimize metabolic pathways, similar tools for butanoyl-CoA are still in their early stages. These biosensors typically consist of a transcription factor that binds the target molecule and a reporter gene (e.g., encoding a fluorescent protein) whose expression is controlled by this binding. The development of a robust and specific butanoyl-CoA biosensor would revolutionize the field by enabling:

High-throughput screening: Rapidly screening mutant libraries or different growth conditions to identify factors that increase butanoyl-CoA production.

Dynamic monitoring of metabolic flux: Observing real-time changes in intracellular butanoyl-CoA concentrations in response to various stimuli.

Metabolic engineering optimization: Fine-tuning engineered metabolic pathways by providing real-time feedback on the levels of key intermediates like butanoyl-CoA.

Future efforts will focus on designing and optimizing biosensors with high specificity and a broad dynamic range for butanoyl-CoA.

Expanding Biotechnological Applications of Butanoyl Coenzyme A-Mediated Processes

Butanoyl-CoA is a key intermediate in the microbial production of various valuable chemicals, including the biofuel butanol and the fragrance and flavor compound butyl butyrate. Metabolic engineering efforts are focused on optimizing microbial strains to efficiently convert renewable feedstocks into these products. This often involves introducing heterologous genes to create novel biosynthetic pathways and knocking out competing pathways to redirect carbon flux towards the desired product.

The development of synthetic biology tools and a deeper understanding of microbial metabolism are paving the way for even more sophisticated applications. For example, researchers are designing artificial pathways that are more efficient than their natural counterparts. The ability to engineer microbes to produce a wide range of chemicals from butanoyl-CoA opens up possibilities for sustainable and environmentally friendly manufacturing processes.

Future research in this area will likely concentrate on:

Expanding the product portfolio: Engineering microbes to produce a wider variety of chemicals derived from butanoyl-CoA, including polymers, pharmaceuticals, and specialty chemicals.

Improving production efficiency: Using systems biology and high-throughput screening to further optimize production strains for higher titers, rates, and yields.

Utilizing alternative feedstocks: Engineering microbes to utilize non-food feedstocks, such as lignocellulosic biomass, to produce butanoyl-CoA-derived chemicals, thereby improving the sustainability of the process.

Q & A

Q. Q1. What are the most reliable analytical methods for quantifying butanoyl-CoA in biological samples, and how do they address matrix interference?

Answer: Butanoyl-CoA quantification requires techniques that resolve its structural complexity and mitigate matrix effects. Online two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC/MS) effectively separates short-, medium-, and long-chain acyl-CoAs by combining hydrophilic interaction (HILIC) and reversed-phase chromatography, achieving baseline resolution . For low-abundance samples, solid-phase extraction (SPE) LC/MS/MS improves sensitivity by pre-concentrating analytes and removing interfering lipids, with validation showing recovery rates >85% in tissues like liver and muscle . Key parameters to optimize include column selection (e.g., C18 for retention) and ionization settings (e.g., ESI+ for acyl-CoA adducts).

Q. Q2. How does butanoyl-CoA participate in fatty acid β-oxidation, and what experimental models are optimal for tracing its metabolic flux?

Answer: Butanoyl-CoA is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD) in mitochondrial β-oxidation. Isotopic tracing using 13C^{13}\text{C}-labeled butyrate in cell cultures or perfused organs (e.g., liver) allows real-time tracking via LC/MS. For genetic models, in vitro assays with purified MCAD and acyl-CoA synthetase can quantify kinetic parameters (KmK_m, VmaxV_{max}) under varying redox conditions (e.g., NAD+/NADH ratios) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported butanoyl-CoA concentrations across studies (e.g., tissue-specific variations)?

Answer: Discrepancies often arise from methodological differences:

  • Sample preparation : Butanoyl-CoA degrades rapidly; snap-freezing tissues in liquid nitrogen and using acid-based extraction (e.g., 5% perchloric acid) stabilize the thioester bond .
  • Calibration standards : Matrix-matched calibration (e.g., spiking analyte-free tissue homogenates) corrects for ion suppression in MS .
  • Normalization : Express concentrations relative to total protein or cell count, not tissue weight, to account for mitochondrial density differences .

Q. Q4. What experimental design considerations are critical for studying butanoyl-CoA’s role in chromatin modulation via histone butyrylation?

Answer:

  • Cell models : Use histone deacetylase (HDAC)-inhibited cells to amplify butyrylation signals.
  • Controls : Include acyl-CoA competitors (e.g., acetyl-CoA) to assess specificity.
  • Analytical workflow : Combine immunoprecipitation (anti-butyryllysine antibodies) with LC/MS/MS to map modification sites. Validate with CRISPR-Cas9 knockout of butyryltransferases (e.g., ATAD2) .

Q. Q5. How can researchers optimize protocols for detecting butanoyl-CoA in low-abundance microbial systems (e.g., actinomycetes)?

Answer:

  • Extraction : Lyse cells with bead-beating in 80% methanol (-80°C) to preserve labile CoA esters.
  • Enrichment : Use SPE cartridges (e.g., Strata-X-AW) to isolate anionic metabolites.
  • Detection : Employ high-resolution MS (Orbitrap or Q-TOF) with parallel reaction monitoring (PRM) for specificity. Sensitivity thresholds can reach 0.1 pmol/mg protein in Streptomyces cultures .

Methodological Challenges and Solutions

Q. Q6. What are the limitations of spectrophotometric assays for butanoyl-CoA quantification compared to MS-based approaches?

Answer: Spectrophotometric methods (e.g., DTNB assay for free thiols) lack specificity due to interference from glutathione and other thiols. MS-based workflows overcome this with:

  • Selectivity : MRM transitions (e.g., m/z 848 → 347 for butanoyl-CoA).
  • Dynamic range : MS detects femtomolar levels, whereas spectrophotometry is limited to micromolar .
    Table 1: Comparison of analytical platforms:
MethodLOD (pmol)LOQ (pmol)ThroughputCost
Spectrophotometry5001000HighLow
2D-LC/MS0.050.2MediumHigh
SPE-LC/MS/MS0.010.05LowVery high

Q. Q7. How should researchers validate novel butanoyl-CoA interactors identified via affinity purification?

Answer:

  • Orthogonal assays : Confirm binding with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Functional studies : Knockdown putative interactors (siRNA/CRISPR) and assay β-oxidation rates or histone modification levels.
  • Negative controls : Use inactive CoA analogs (e.g., desulfo-CoA) to rule out nonspecific interactions .

Data Interpretation and Reporting

Q. Q8. How to contextualize butanoyl-CoA data within broader metabolic networks (e.g., lipid vs. glucose metabolism)?

Answer:

  • Pathway mapping : Tools like MetaboAnalyst 5.0 integrate acyl-CoA profiles with transcriptomic data to identify nodes regulated by butanoyl-CoA (e.g., PPARα activation).
  • Flux balance analysis (FBA) : Model carbon flux through β-oxidation versus ketogenesis under varying butanoyl-CoA levels .

Q. Q9. What statistical approaches are recommended for analyzing time-course butanoyl-CoA dynamics (e.g., postprandial vs. fasting states)?

Answer:

  • Longitudinal models : Use mixed-effects regression to account for intra-subject variability.
  • Cluster analysis : Group temporal patterns (e.g., acute spikes vs. sustained elevation) via k-means or hierarchical clustering.
  • False discovery rate (FDR) : Adjust p-values for multiple comparisons in omics datasets .

Ethical and Reproducibility Standards

Q. Q10. How to ensure reproducibility in butanoyl-CoA studies, particularly in cross-laboratory collaborations?

Answer:

  • Standardized protocols : Adopt MIAMI (Minimum Information About Metabolomics Experiments) guidelines for reporting extraction, MS parameters, and data processing.
  • Data sharing : Deposit raw MS files in repositories like MetaboLights (accession codes MTBLSxxxx).
  • Reagent validation : Source enzymes (e.g., acyl-CoA synthetase) from certified suppliers and report lot numbers .

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Reactant of Route 1
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S-(1-(5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl)-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda5,5lambda5-diphosphaheptadecan-17-yl) butanethioate
Reactant of Route 2
Reactant of Route 2
S-(1-(5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl)-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda5,5lambda5-diphosphaheptadecan-17-yl) butanethioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.